3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid
Overview
Description
3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group, a nitrobenzoyl group, and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid involves the oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid. The process includes steps such as oxidation reaction, neutralization, extraction, decolorization, and acidification. This method is advantageous because it uses diluted nitric acid as an oxidant, which is more environmentally friendly compared to other strong oxidizing agents like potassium permanganate or potassium dichromate .
Industrial Production Methods
The industrial production of this compound can be achieved through large-scale oxidation processes. The use of diluted nitric acid and 2,4-dimethyl-nitrobenzene as raw materials makes the process cost-effective and suitable for large-scale production. The reaction conditions are controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Diluted nitric acid is commonly used as an oxidant.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, such as amino and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical studies to understand the interactions of benzoic acid derivatives with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form amino derivatives, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar in structure but lacks the amino group.
4-(Methylamino)-3-nitrobenzoic acid: Similar but has a methylamino group instead of the nitrobenzoyl group.
Uniqueness
3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-[(4-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9-8-11(15(19)20)4-7-13(9)16-14(18)10-2-5-12(6-3-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQJUIMQJOUBMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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